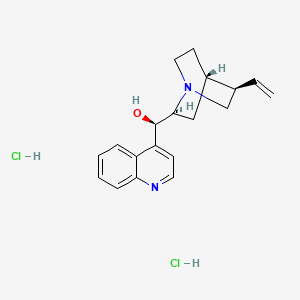

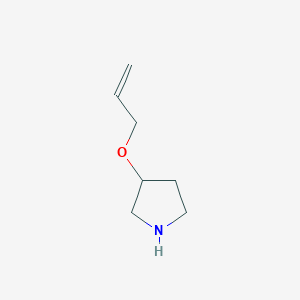

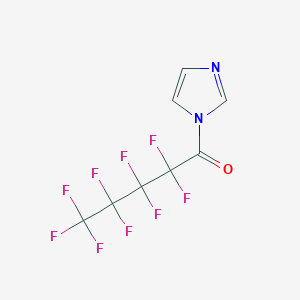

![molecular formula C7H2Cl2N4 B1451541 5,7-Dicloro-pirazolo[1,5-a]pirimidina-3-carbonitrilo CAS No. 845895-95-6](/img/structure/B1451541.png)

5,7-Dicloro-pirazolo[1,5-a]pirimidina-3-carbonitrilo

Descripción general

Descripción

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It has a molecular weight of 188.01 g/mol . This compound is part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidine (PP) derivatives, which have significant impact in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives involves various pathways. One method involves a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes . Another approach involves the use of Cu(I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a carbonitrile group .Chemical Reactions Analysis

The chemical reactions involving 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile are diverse and depend on the specific conditions and reagents used. For instance, these compounds can be used as key intermediates to access a library of new 5,7-disubstituted pyrazolo . In another example, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile has a molecular weight of 188.01 g/mol. It has a topological polar surface area of 30.2 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 186.9704025 g/mol .Aplicaciones Científicas De Investigación

Propiedades Químicas

“5,7-Dicloro-pirazolo[1,5-a]pirimidina-3-carbonitrilo” tiene un Número CAS de 57489-77-7 y una fórmula molecular de C6H3Cl2N3 . Es una sustancia sólida con un peso molecular de 188.02 .

Aplicaciones Farmacéuticas

Este compuesto ha demostrado tener aplicaciones potenciales en la industria farmacéutica. Se ha estudiado su capacidad para inhibir las cinasas dependientes de ciclina (CDK) . Las CDK son un grupo de quinasas proteicas que son cruciales para la regulación del ciclo celular, y su inhibición puede ser beneficiosa para tratar trastornos asociados con actividad inapropiada, mutación, sobreexpresión o activación de la vía ascendente de CDK .

Tratamiento de Trastornos Proliferativos

Los trastornos proliferativos, que involucran el crecimiento celular anormal, pueden tratarse potencialmente con este compuesto. Al inhibir la CDK, puede ayudar a controlar el crecimiento rápido y anormal de las células .

Tratamiento del Cáncer

La capacidad del compuesto para inhibir la CDK también sugiere potencial en el tratamiento del cáncer. El cáncer a menudo implica la división y proliferación no controlada de las células, y al inhibir la CDK, este compuesto podría potencialmente ralentizar o detener el crecimiento de las células cancerosas .

Tratamiento de Infecciones Virales

Además de su potencial en el tratamiento de trastornos proliferativos y cáncer, este compuesto también puede ser útil en el tratamiento de infecciones virales . El mecanismo exacto de cómo podría ayudar a tratar infecciones virales no está especificado, pero podría estar relacionado con su capacidad para inhibir la CDK .

Tratamiento de Trastornos Neurodegenerativos

Los trastornos neurodegenerativos, que implican la pérdida progresiva de la estructura o función de las neuronas, podrían tratarse potencialmente con este compuesto. Su capacidad para inhibir la CDK sugiere potencial en esta área .

Tratamiento de Isquemia

La isquemia, una condición caracterizada por una reducción del suministro de sangre a una parte del cuerpo, podría tratarse potencialmente con este compuesto. Su capacidad para inhibir la CDK sugiere potencial en esta área .

Tratamiento de Enfermedades Renales y Trastornos Cardiovasculares

Finalmente, este compuesto también puede tener potencial en el tratamiento de enfermedades renales y trastornos cardiovasculares . Los mecanismos exactos de cómo podría ayudar a tratar estas condiciones no están especificados, pero podrían estar relacionados con su capacidad para inhibir la CDK .

Mecanismo De Acción

Mode of Action

Similar compounds have been found to act as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) . This suggests that 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Direcciones Futuras

The future directions for the research and development of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives are promising. Given their significant impact in medicinal chemistry and material science, further exploration of their synthesis, properties, and potential applications is warranted .

Análisis Bioquímico

Biochemical Properties

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .

Cellular Effects

The effects of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell growth, survival, and differentiation. Furthermore, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile has been associated with sustained changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions can have significant implications for cellular function and homeostasis .

Transport and Distribution

The transport and distribution of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell. Once inside the cell, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes. The distribution of the compound within tissues can also influence its overall pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. The precise localization of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can have significant implications for its biological activity and therapeutic potential .

Propiedades

IUPAC Name |

5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N4/c8-5-1-6(9)13-7(12-5)4(2-10)3-11-13/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFQVEDUSUYBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670380 | |

| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845895-95-6 | |

| Record name | 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845895-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

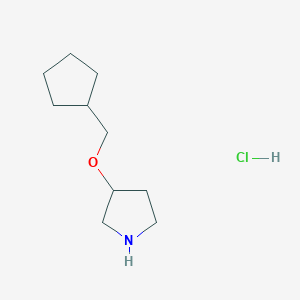

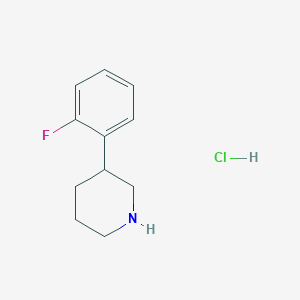

![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)

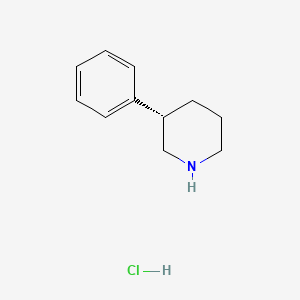

![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)

![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)